molecular formula C20H18FN5O2 B7773626 8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B7773626
M. Wt: 379.4 g/mol
InChI Key: MFAVIDJURXQHIW-UHFFFAOYSA-N
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Description

8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: is a synthetic compound with the molecular formula C21H20FN5O2 and a molecular weight of 393.424 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes. The compound is characterized by the presence of benzylamino and fluoro-benzyl groups attached to a purine core, making it a unique and potentially valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization with benzylamino and fluoro-benzyl groups. The exact synthetic route and reaction conditions can vary, but common steps include:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Functionalization: Introduction of the benzylamino and fluoro-benzyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. large-scale synthesis would typically involve optimization of the laboratory-scale procedures to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the purine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

8-Benzylamino-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine core but different functional groups.

    Theophylline: Used in respiratory diseases, also a purine derivative with distinct pharmacological properties.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

The uniqueness of This compound lies in its specific functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

8-(benzylamino)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-25-17-16(18(27)24-20(25)28)26(12-14-7-9-15(21)10-8-14)19(23-17)22-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVIDJURXQHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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